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Compound of Interest
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[1,2,4]triazole

Cat. No.: B599631

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
synthetic approaches for the heterocyclic compound 3-(4-Bromophenyl)-1H-triazole. Due to the
limited availability of a complete, published dataset for this specific molecule, this guide
combines available data with information from closely related analogs to provide a robust
resource for researchers. All quantitative data is presented in structured tables, and detailed
experimental protocols for the synthesis of similar compounds are provided as a reference.

Spectroscopic Data

The spectroscopic characterization of 3-(4-Bromophenyl)-1H-triazole is crucial for its
identification and quality control. While a complete set of spectra for this specific compound is
not readily available in the public domain, the following tables summarize the expected and
reported data based on public repositories and analogous compounds.

Table 1: NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural
elucidation of organic molecules. Although the complete H and 3C NMR spectra for 3-(4-
Bromophenyl)-1H-triazole are not published, data for the closely related compound, 3-(4-
bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine, provides valuable insight into the expected
chemical shifts for the bromophenyl moiety.
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Chemical Shift (9, _ Reference
Nucleus Assignment
ppm) Compound
3-(4-bromophenyl)-1-
Aromatic CH (H2', ( pheny)

1H 7.95—7.86 (m, 2H) He) phenyl-1H-1,2,4-
triazol-5-amine[1]
3-(4-bromophenyl)-1-

Aromatic CH (H3', ( phenyl)

1H 7.69 — 7.57 (m, 2H) H5) phenyl-1H-1,2,4-
triazol-5-amine[1]
3-(4-bromophenyl)-1-

13C 132.05 Aromatic CH phenyl-1H-1,2,4-
triazol-5-amine[1]
3-(4-bromophenyl)-1-

13C 131.08 Aromatic CH phenyl-1H-1,2,4-
triazol-5-amine[1]
3-(4-bromophenyl)-1-

13C 128.05 Aromatic C-Br phenyl-1H-1,2,4-
triazol-5-amine[1]
3-(4-bromophenyl)-1-

13C 122.56 Aromatic C phenyl-1H-1,2,4-

triazol-5-amine[1]

Note: The chemical shifts for the triazole ring protons and carbons in the target molecule will
differ from the reference compound due to the absence of the phenyl and amine substituents.

Table 2: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, confirming its molecular weight and elemental composition. The
presence of bromine, with its characteristic isotopic pattern ("°Br and &!Br in an approximate

1:1 ratio), is a key diagnostic feature.
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Technique m/z Value Assignment Source
) PubChem CID:
GC-MS 223 [M]* (with 7°Br)
46948734[2]
] PubChem CID:
GC-MS 225 [M]* (with 81Br)
46948734[2]

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The
characteristic absorption bands for the 1,2,4-triazole ring and the substituted benzene ring are
key features in the IR spectrum.

Wave Number (cm~1) Vibration Mode Functional Group
3150-3000 N-H stretching 1,2,4-Triazole ring
3100-3000 C-H stretching Aromatic ring

1600-1450 C=C and C=N stretching Aromatic and Triazole rings
1100-1000 C-Br stretching Bromophenyl group
850-800 C-H out-of-plane bending p-disubstituted benzene

Table 4: UV-Vis Spectroscopic Data

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a
molecule. For 3,5-bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazoles, the maximum absorption
(Amax) is observed around 258 nm.

Compound Amax (nm) Solvent

3,5-Bis(4-bromophenyl)-4-

] 258.0 CH2Cl2[3]
hexyl-4H-1,2,4-triazole

3,5-Bis(4-bromophenyl)-4-

) 258.5 CH2ClI2[3]
propyl-4H-1,2,4-triazole
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Experimental Protocols

While a specific protocol for the synthesis of 3-(4-Bromophenyl)-1H-triazole is not detailed in
the searched literature, a general and adaptable method can be inferred from the synthesis of
similar 1,2,4-triazole derivatives. The following represents a plausible synthetic workflow.

General Synthesis of 1,2,4-Triazole Derivatives

A common method for the synthesis of 1,2,4-triazoles involves the cyclization of hydrazones
with a source of nitrogen. An electrochemical approach has been reported for the synthesis of
3-substituted-1-phenyl-1H-1,2,4-triazol-5-amines.[1]

Reaction Scheme:

Hydrazone (1)

Undivided cell
Graphite anode, Pt cathode

Electrochemical Cychzat10n= 3-substituted-1,2, 4-triazole

Cyanamide (2)

Kl, K3PO4, MeOH

Click to download full resolution via product page
Caption: General workflow for the electrochemical synthesis of 1,2,4-triazole derivatives.

Experimental Procedure (Adapted from the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-
triazol-5-amine[1]):

o Cell Assembly: An undivided cell (10 mL) is equipped with a graphite rod anode (6 mm)
and a platinum plate cathode (1 cm x 1 cm).

o Reaction Mixture: To the cell, add the starting hydrazone (e.g., derived from 4-
bromobenzaldehyde, 0.3 mmol), cyanamide (0.6 mmol), potassium iodide (1.0 equiv.), and
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potassium phosphate (20 mol%) in methanol (8 mL).

o Electrolysis: The reaction is carried out at room temperature under constant current
electrolysis.

o Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is
evaporated under reduced pressure. The residue is then purified by column chromatography
to yield the desired 1,2,4-triazole product.

Logical Relationships in Spectroscopic Analysis

The characterization of 3-(4-Bromophenyl)-1H-triazole involves a logical workflow where the
output of one technique complements the others to confirm the structure.

Synthesized Compound

Provides Molecular Weight Determines Carbon-Hydroge Identifies nvestigates Electronic
& Isotopic Pattern Framework Functional Groups Transitions
Y \i

NMR Spectroscopy
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Y

Mass Spectrometry (MS) UV-Vis Spectroscopy
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Confirmed Structure of
3-(4-Bromophenyl)-1H-triazole
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Caption: Logical workflow for the spectroscopic characterization of 3-(4-Bromophenyl)-1H-
triazole.

Conclusion
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This technical guide provides a summary of the available and inferred spectroscopic data for 3-
(4-Bromophenyl)-1H-triazole, alongside a plausible synthetic strategy adapted from the
literature. While a complete, dedicated study on this specific compound is not yet available, the
information presented here, drawn from public data and analogous structures, offers a valuable
starting point for researchers in the fields of medicinal chemistry and drug development.
Further experimental work is necessary to fully characterize this compound and explore its
potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Address: 3281 E Guasti Rd
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